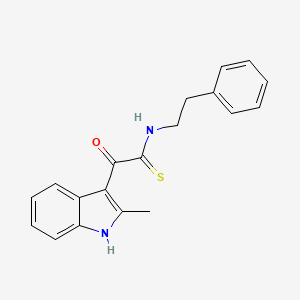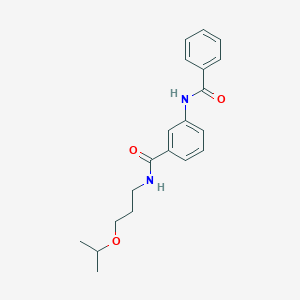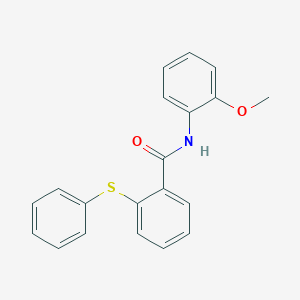
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide, also known as MIPEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPEP is a thioamide derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is not fully understood. However, studies have suggested that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to reduce inflammation, oxidative stress, and tissue damage in various disease models, including arthritis, colitis, and sepsis. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. One direction is the development of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another direction is the optimization of the synthesis method to improve the yield and solubility of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide and its potential side effects.
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLLJUECOBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4186643.png)
![2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4186644.png)
![2-methyl-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4186647.png)


![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4186689.png)
![ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186693.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186707.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4186742.png)